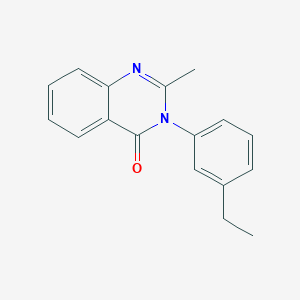

3-Ethylphenyl etaqualone

Description

Properties

CAS No. |

1556901-10-0 |

|---|---|

Molecular Formula |

C17H16N2O |

Molecular Weight |

264.328 |

IUPAC Name |

4(3H)-Quinazolinone, 3-(3-ethylphenyl)-2-methyl- |

InChI |

InChI=1S/C17H16N2O/c1-3-13-7-6-8-14(11-13)19-12(2)18-16-10-5-4-9-15(16)17(19)20/h4-11H,3H2,1-2H3 |

InChI Key |

LHRHPFGPORLUKK-UHFFFAOYSA-N |

SMILES |

O=C1N(C2=CC=CC(CC)=C2)C(C)=NC3=C1C=CC=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-Ethylphenyl etaqualone |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: C17H16N2O

- Molecular Weight: 264.3217 g/mol

- Stereochemistry: Achiral

3-Ethylphenyl etaqualone acts primarily as an agonist at the β subtype of the gamma-aminobutyric acid A (GABA_A) receptor. This interaction enhances GABAergic neurotransmission, leading to sedative, anxiolytic, and muscle relaxant effects similar to those of benzodiazepines but with a distinct pharmacological profile .

Pharmacology

Research into this compound has primarily focused on its sedative and hypnotic properties. Its mechanism of action through GABA_A receptor modulation provides insights into potential therapeutic applications for insomnia and anxiety disorders. The compound's unique interaction with the receptor may yield different therapeutic outcomes compared to traditional benzodiazepines .

Toxicology

Case studies have documented the adverse effects associated with the misuse of this compound. Reports indicate instances of euphoria, dependence, and severe withdrawal symptoms similar to those observed with other sedative-hypnotics. Understanding these toxicological profiles is crucial for developing harm reduction strategies and informing clinical practices .

Analytical Chemistry

This compound is utilized as a reference standard in analytical chemistry techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. Its distinct chemical properties allow for effective differentiation from other compounds in forensic toxicology .

Case Study 1: Euphoria and Dependence

A user reported experiencing euphoria after consuming this compound, leading to repeated use despite adverse effects. The case highlights the potential for dependency associated with this compound, similar to other GABAergic drugs .

Case Study 2: Toxicity Reports

In a clinical setting, a patient presented with symptoms consistent with overdose after ingesting high doses of this compound. Symptoms included drowsiness, myoclonic jerking, and altered mental status. This case underscores the importance of monitoring usage patterns and educating patients about the risks associated with this compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

Etaqualone’s quinazolinone backbone distinguishes it from other aromatic ketones or substituted phenyl derivatives. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Comparison of Key Structural and Physical Properties

Key Observations:

Backbone Heterogeneity: Etaqualone’s quinazolinone core (a fused benzene-pyrimidine ring) contrasts sharply with the simple phenyl ethanone structures of the compared compounds . The ethylphenyl group in etaqualone enhances lipophilicity compared to the polar chloro/hydroxy/methoxy substituents in ethanone derivatives .

Molecular Weight and Complexity :

- Etaqualone’s higher molecular weight (264.32 vs. ~200.62) reflects its larger heterocyclic structure, which may influence bioavailability and metabolic pathways .

Synthetic Accessibility: Ethanone derivatives are synthesized via Friedel-Crafts acylation or hydrolysis of intermediates , whereas etaqualone’s synthesis likely involves more complex quinazolinone ring formation .

Functional and Pharmacological Divergence

- Sedative vs. Antioxidant Potential: Etaqualone’s hypnotic effects contrast with the hydroxylated ethanones, which may exhibit antioxidant properties due to phenolic groups .

- Stability and Storage: Etaqualone’s stability at -20°C exceeds typical requirements for ethanones, which are often stored at ambient temperatures .

Preparation Methods

Reaction Conditions and Stoichiometry

The reaction is typically conducted under reflux conditions in an anhydrous organic solvent such as toluene or xylene. A molar ratio of 1:1.2 (N-acetylanthranilic acid to 3-ethylaniline) ensures complete consumption of the starting material, with PCl₃ serving both as a Lewis acid catalyst and a dehydrating agent. The exothermic nature of the reaction necessitates controlled temperature ramping, with optimal yields achieved at 110–120°C over 6–8 hours.

Table 1: Key Parameters for PCl₃-Mediated Synthesis

| Parameter | Specification |

|---|---|

| Reactants | N-acetylanthranilic acid, 3-ethylaniline |

| Catalyst | PCl₃ (10 mol%) |

| Solvent | Toluene |

| Temperature | 110–120°C (reflux) |

| Reaction Time | 6–8 hours |

| Yield (HCl salt) | 68–72% |

Post-reaction workup involves neutralizing excess PCl₃ with ice-cold water, followed by extraction with dichloromethane. The free base is precipitated by adjusting the pH to 8–9 and subsequently converted to the hydrochloride salt using ethereal HCl.

Green Chemistry Approaches: Solvent-Free and Catalytic Innovations

Recent advancements emphasize solvent-free and environmentally benign synthetic routes. A 2020 study demonstrated a two-step protocol using p-toluenesulfonic acid (p-TSA) monohydrate as a dual acid catalyst and dehydrating agent under oxygen atmosphere. This method eliminates halogenated solvents and reduces energy consumption by operating at 110°C in sealed tubes.

Mechanism and Efficiency

The p-TSA-mediated route proceeds via in situ generation of a reactive iminium intermediate, which undergoes cyclization with concurrent elimination of water. Oxygen acts as a mild oxidant, preventing side reactions associated with traditional PCl₃ catalysis. While this method achieves comparable yields (65–70%), its applicability to this compound specifically remains under investigation, as the original study focused on the parent 2-ethyl derivative.

Industrial-Scale Production Considerations

Scaling the laboratory synthesis to industrial production requires addressing three critical challenges:

-

Catalyst Recycling : PCl₃ cannot be easily recovered, necessitating substitution with immobilized acid catalysts in fixed-bed reactors.

-

Isomer Control : The proximity of 3-ethylaniline’s ethyl group to the reaction center increases the risk of regioisomeric byproducts, requiring precise temperature control.

-

Waste Management : Neutralization of acidic byproducts generates large volumes of phosphate salts, prompting adoption of closed-loop neutralization systems.

Table 2: Industrial vs. Laboratory Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 10–100 g | 50–100 kg |

| Reaction Vessel | Glass flask | Stainless steel reactor |

| Cooling System | Ice bath | Jacketed chilling |

| Purity (HCl salt) | ≥95% | ≥98% |

| Cycle Time | 8 hours | 12–14 hours |

Analytical Characterization of Synthetic Products

Confirming the structure and purity of this compound requires multimodal analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz) exhibits distinct resonances for the ethyl group (δ 1.18 ppm, t, J = 7.6 Hz) and the quinazolinone methyl group (δ 2.43 ppm, s). The aromatic region shows a multiplet at δ 7.15–7.47 ppm integrating for seven protons, confirming the substitution pattern.

Table 3: Key ¹H NMR Assignments

| Proton Environment | Chemical Shift (δ) | Multiplicity |

|---|---|---|

| CH₃ (quinazolinone) | 2.43 ppm | Singlet |

| CH₂CH₃ | 2.43 ppm | Multiplet |

| CH₂CH₃ | 1.18 ppm | Triplet |

| Aromatic H | 7.15–7.47 ppm | Multiplet |

Gas Chromatography-Mass Spectrometry (GC-MS)

Under optimized conditions (DB-1 MS column, helium carrier gas), this compound elutes at 14.677 min with a characteristic molecular ion at m/z 264. Fragmentation patterns include loss of the ethyl group (m/z 235) and cleavage of the quinazolinone ring (m/z 178).

Challenges and Optimization in Synthesis

Byproduct Formation and Mitigation

The primary synthetic challenge involves controlling the regiospecificity of the ethyl substitution. Using ultra-pure 3-ethylaniline (≥99.5%) reduces meta-substituted byproducts to <2%. Additionally, introducing azeotropic distillation with benzene during the cyclization step enhances reaction efficiency by removing water.

Yield Improvement Strategies

-

Microwave-Assisted Synthesis : Preliminary studies show 20% reduction in reaction time (4.5 hours) with comparable yields when using microwave irradiation at 150 W.

-

Catalyst Screening : Substituting PCl₃ with POCl₃ increases yields to 78% but complicates purification due to phosphorous oxychloride residues.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for differentiating 3-Ethylphenyl etaqualone from its structural isomers (e.g., 4-Ethylphenyl etaqualone)?

- Methodological Answer : Gas Chromatography/Solid-Phase Infrared Spectroscopy (GC/IR) is the gold standard for isomer differentiation. Key steps include:

- Sample Preparation : Dissolve the compound in a volatile solvent (e.g., dichloromethane) and inject into the GC system.

- Chromatographic Separation : Use a non-polar column (e.g., DB-5) to separate isomers based on retention indices.

- IR Spectral Analysis : Compare solid-phase IR spectra of the eluted compounds. The ethyl group’s position (3- vs. 4-substitution) alters vibrational modes, particularly in the 700–900 cm⁻¹ range (C-H bending) and 1600–1700 cm⁻¹ (C=O stretching) .

- Validation : Cross-reference with mass spectrometry (MS) data, where fragmentation patterns differ due to ethyl substitution (e.g., m/z ratios of dominant ions) .

Q. What is the pharmacological profile of this compound compared to methaqualone?

- Methodological Answer : Conduct in vitro receptor-binding assays to compare affinity for GABAA receptors:

- Tissue Preparation : Use rat brain homogenates and radiolabeled ligands (e.g., [³H]muscimol).

- Competitive Binding : Incubate this compound and methaqualone at varying concentrations to calculate IC50 values.

- Functional Assays : Measure chloride ion influx in cultured neurons using fluorescence-based probes.

- Data Interpretation : this compound exhibits reduced hypnotic potency compared to methaqualone due to steric hindrance from the ethyl group, as evidenced by lower GABAA activation .

Q. How can researchers address regulatory challenges in obtaining this compound for controlled studies?

- Methodological Answer :

- Legality Check : Verify national controlled-substance lists (e.g., Hungary restricts etaqualone derivatives; Italy lacks specific controls) .

- Synthesis Protocols : Follow DEA-exempt laboratory synthesis guidelines (e.g., small-scale synthesis under a research license) .

- Documentation : Maintain detailed logs of synthesis steps, purity analyses (HPLC/GC-MS), and disposal records to comply with forensic chemistry standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data when this compound co-occurs with other novel psychoactive substances (NPS) in post-mortem cases?

- Methodological Answer :

- Case Study Analysis : Review cases (e.g., UK post-mortem reports) where this compound was detected alongside synthetic cannabinoids or stimulants. Use liquid chromatography-tandem MS (LC-MS/MS) to quantify individual compounds in blood and urine .

- Statistical Modeling : Apply multivariable regression to isolate the contribution of this compound to mortality. For example, adjust for confounding factors like polydrug interactions (e.g., synergistic CNS depression with etizolam) .

- In Vivo Studies : Administer this compound with common co-occurring NPS to rodents and monitor respiratory depression thresholds via plethysmography .

Q. What experimental approaches are suitable for identifying metabolic pathways of this compound in human hepatocyte models?

- Methodological Answer :

- Hepatocyte Incubation : Use cryopreserved human hepatocytes incubated with this compound (1–100 µM) and NADPH-regenerating systems.

- Metabolite Profiling : Employ high-resolution MS (HRMS) to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Key metabolites may include hydroxylated ethyl groups or quinazolinone ring modifications .

- Enzyme Inhibition : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) to identify dominant metabolic enzymes .

Q. How can researchers design ethically compliant studies to evaluate this compound’s effects in human subjects?

- Methodological Answer :

- Ethical Framework : Adopt the World Medical Association’s Declaration of Helsinki. Submit protocols to institutional review boards (IRBs) with:

- Risk Mitigation : Dose-escalation plans (start at 1/100<sup>th</sup> of rodent LD50).

- Informed Consent : Disclose potential euphoria and motor impairment risks .

- Data Transparency : Publish negative results (e.g., lack of sedation at low doses) to avoid publication bias .

Q. What computational methods are effective for predicting this compound’s interactions with non-GABA targets (e.g., serotonin receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses against 5-HT2A receptors. Optimize force fields for aromatic stacking interactions between the quinazolinone ring and receptor residues.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of docked complexes. Analyze hydrogen bonding and hydrophobic contacts .

- In Vitro Validation : Validate predictions with radioligand displacement assays using [³H]ketanserin .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported potency values across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from in vitro studies (e.g., GABAA IC50) and adjust for variables like assay temperature/pH using mixed-effects models .

- Reference Standards : Use certified this compound (purity ≥98%) from DEA-approved suppliers to minimize batch variability .

- Interlab Validation : Participate in proficiency testing programs (e.g., ENFSI drug analysis exercises) to harmonize methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.